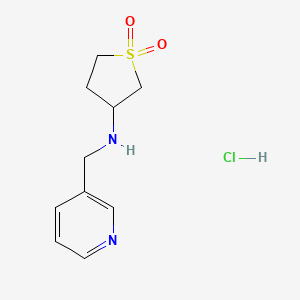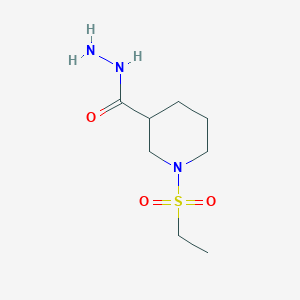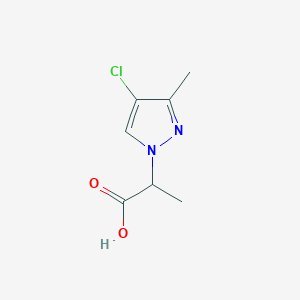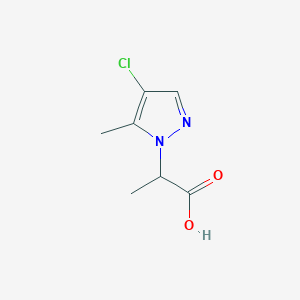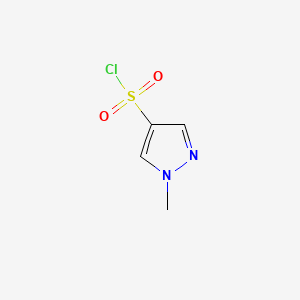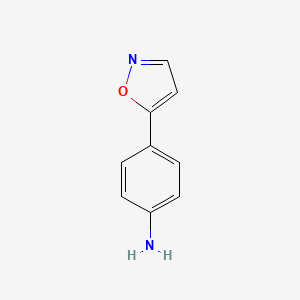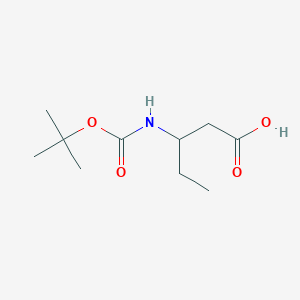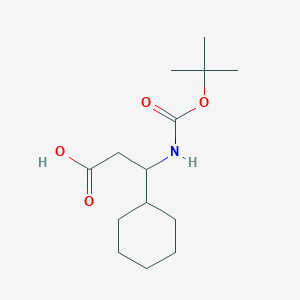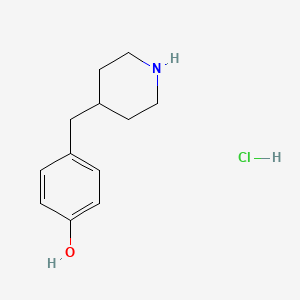![molecular formula C11H20N4O2S2 B1318251 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol CAS No. 932918-75-7](/img/structure/B1318251.png)
4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol” is a chemical compound with the molecular formula C11H20N4O2S2 . It’s not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of this compound is 304.43 g/mol . The InChI code for this compound is 1S/C11H20N4O2S2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.43 g/mol . The storage temperature for this compound is ambient .Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Diabetes Management
1,2,4-Triazoles, including derivatives similar to 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol, have shown promising results as inhibitors of the α-glucosidase enzyme, potentially better than acarbose, a standard treatment for type II diabetes. This suggests their potential as new drug candidates for managing this condition (Aziz ur-Rehman et al., 2018).
Antimicrobial and Antibacterial Properties
Several studies have demonstrated the antimicrobial and antibacterial effectiveness of 1,2,4-triazole derivatives. These compounds, including those structurally related to 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol, exhibit significant activity against various bacterial strains, suggesting their potential in addressing bacterial infections and related health concerns (Bayrak et al., 2009), (Khalid et al., 2016), (Karpun & Polishchuk, 2021).
Potential in Cancer Research
Some 1,2,4-triazole derivatives have shown potential as anticancer agents, particularly in inhibiting specific cancer cell lines. These findings open up possibilities for using compounds like 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol in cancer research and therapy (Rehman et al., 2018).
Role in Central Nervous System Disorders
The pharmacological properties of some 1,2,4-triazole derivatives suggest their potential in treating central nervous system (CNS) disorders. This indicates a possible research path for 4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol in neuropharmacology (Maliszewska-Guz et al., 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-ethyl-3-(1-ethylsulfonylpiperidin-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S2/c1-3-15-10(12-13-11(15)18)9-6-5-7-14(8-9)19(16,17)4-2/h9H,3-8H2,1-2H3,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFKTELNZSRUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

